molecular formula C20H21N5O2 B10988799 N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide

N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide

Cat. No.: B10988799
M. Wt: 363.4 g/mol
InChI Key: WUVDVHJXFCZDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide is a complex organic compound that features a carbazole moiety linked to a pyrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide typically involves multiple steps. One common route starts with the preparation of 2,3,4,9-tetrahydro-1H-carbazole, which can be synthesized through the Fischer indole synthesis using phenylhydrazine and cyclohexanone . The resulting tetrahydrocarbazole is then subjected to acylation reactions to introduce the oxo group at the 3-position . The final step involves coupling the modified carbazole with 2-pyrazinecarboxamide under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the synthesis process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbazole derivatives such as 1,2,3,4-tetrahydrocarbazole and 1-keto-1,2,3,4-tetrahydrocarbazole . These compounds share structural similarities but differ in their functional groups and overall properties.

Uniqueness

N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]-2-pyrazinecarboxamide is unique due to the presence of both carbazole and pyrazinecarboxamide moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler carbazole derivatives .

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

N-[3-oxo-3-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C20H21N5O2/c26-18(8-9-23-20(27)17-12-21-10-11-22-17)24-16-7-3-5-14-13-4-1-2-6-15(13)25-19(14)16/h1-2,4,6,10-12,16,25H,3,5,7-9H2,(H,23,27)(H,24,26)

InChI Key

WUVDVHJXFCZDLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCNC(=O)C4=NC=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.